molecular formula C7H10O4 B8345652 Allylsuccinat CAS No. 5754-10-9

Allylsuccinat

Cat. No.: B8345652
CAS No.: 5754-10-9
M. Wt: 158.15 g/mol
InChI Key: OCXPJMSKLNNYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allylsuccinat is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

5754-10-9

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-prop-2-enylbutanedioic acid

InChI

InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h2,5H,1,3-4H2,(H,8,9)(H,10,11)

InChI Key

OCXPJMSKLNNYLE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (321 g, 321 mL, 1.78 moles) was placed in a 1 L, 3-neck RBF and briefly vacuumed to remove oxygen. Then allyl succinic anhydride (50 g, 42.7 mL, 357 mmoles) was added and the reaction solution heated to 110 C overnight. The reaction solution was then cooled to room temperature and the volatiles removed from a sample to prepare for FTIR analysis. After confirming the anhydride had been converted to carboxylic acid, the volatiles were removed by vacuum transfer while stirring the reaction solution at 30 C. The reaction flask temperature was maintained with a temperature controller while being monitored using a thin wire thermocouple placed between the heating mantle and reaction flask. As the product began to solidify, the solids were broken up to facilitate drying. After the majority of the water had been removed, the flask was connected directly to the Schlenk line to achieve a pressure <20 mtorr overnight. The product is a white solid (55.6 g, 352 mmoles, 98.5% yield). 1H NMR (DMSO-d6, δ): 2.07 to 2.35 and 2.42 to 2.52 (m, 4H, CH2═CHCH2CH(CO2H)CH2CO2H), 2.66 to 2.74 (m, 1H, CH2CH(CO2H)CH2), 5.00 to 5.09 (m, 2H, CH2═CHCH2) 5.6 to 5.78 (m, 1H, CH2═CHCH2CH). IR (cm−1, diamond): 2300 to 3700 (broad CO2H), 3029 w (sp2 C—H), 2978w, 2921w (sp3 C—H), 1689 s (C═O).
Name
Quantity
321 mL
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
98.5%

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